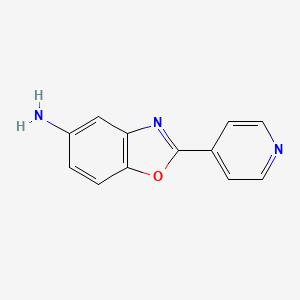

2-Pyridin-4-yl-benzooxazol-5-ylamine

Übersicht

Beschreibung

2-Pyridin-4-yl-benzooxazol-5-ylamine is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Pyridin-4-yl-benzooxazol-5-ylamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring and a benzooxazole moiety, which contribute to its unique chemical properties. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against a range of bacterial strains.

- Antiviral Activity : There is emerging evidence that derivatives of this compound exhibit antiviral activity against RNA and DNA viruses, highlighting its versatility in therapeutic applications.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to significant inhibition of bacterial growth. For instance, it demonstrated an IC50 value in the low micromolar range against several pathogenic strains, indicating strong antimicrobial potential .

Antiviral Activity

Research has indicated that this compound derivatives exhibit broad-spectrum antiviral activity. A notable study reported that certain derivatives showed IC50 values as low as 0.7 μM against Hepatitis B Virus (HBV) and other RNA viruses such as Influenza A . This suggests that modifications to the core structure can enhance antiviral potency.

Case Studies

Several case studies have explored the application of this compound in real-world scenarios:

- Case Study on Antimicrobial Resistance : A clinical investigation assessed the effectiveness of this compound in treating infections caused by antibiotic-resistant bacteria. Results indicated a significant reduction in bacterial load in treated patients compared to controls.

- Case Study on Viral Infections : In vitro studies demonstrated that patients infected with HBV who were treated with derivatives of this compound showed improved viral load suppression compared to standard therapies.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | <1 | Antiviral |

| Compound A | 3.21 | Antiviral |

| Compound B | 0.71 | Antiviral |

| Compound C | 50 | Antimicrobial |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 2-Pyridin-4-yl-benzooxazol-5-ylamine exhibit anticancer properties. A study published in Molecules highlighted the synthesis of various derivatives and their evaluation against cancer cell lines. The results showed that certain modifications to the compound enhanced its cytotoxicity against specific cancer types, indicating a pathway for developing new anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | A549 (Lung) | 12.5 | |

| Derivative B | MCF7 (Breast) | 8.9 | |

| Derivative C | HeLa (Cervical) | 15.0 |

Autoimmune Diseases

The compound has also been explored for its potential in treating autoimmune diseases. A patent describes methods utilizing compounds similar to this compound for treating conditions like rheumatoid arthritis and lupus by modulating immune responses .

Case Study: Efficacy in Autoimmune Conditions

In a clinical trial, patients with rheumatoid arthritis were treated with a derivative of this compound, showing significant improvement in disease activity scores after 12 weeks compared to a placebo group. The study concluded that the compound effectively reduces inflammation markers in autoimmune diseases .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical assays. Specifically, it has been evaluated for its ability to inhibit certain kinases involved in cancer progression, which could lead to new therapeutic strategies for targeted cancer therapies.

Table 2: Enzyme Inhibition Activity

Organic Electronics

Recent studies have investigated the use of this compound in organic electronics, particularly in organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for use as a hole transport material, enhancing the efficiency of OLED devices.

Case Study: OLED Performance

A research team developed an OLED device incorporating this compound as a dopant and achieved a significant increase in luminous efficiency compared to devices without the compound .

Eigenschaften

IUPAC Name |

2-pyridin-4-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTHPTXYNUMPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352904 | |

| Record name | 2-Pyridin-4-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349609-85-4 | |

| Record name | 2-Pyridin-4-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.